Pocket 1 Binding Specificity Enabling Synergistic Combination with Pocket 2 Correctors
NSC118208 was demonstrated by molecular dynamics simulation and hydrogen-deuterium exchange mass spectrometry (HDex-MS) to bind exclusively to pocket 1 of the ΔF508-NBD1 domain, whereas compounds NSC407882 and NSC73100 occupy pocket 2 [1]. When 1 µM NSC118208 was co-administered with 0.1 µM NSC407882 or 1 µM NSC73100, the iodide efflux response was more than additive, consistent with a synergistic effect arising from simultaneous engagement of two distinct binding cavities on the same NBD1 domain [1]. In contrast, co-treatment of two pocket 2 compounds or two pocket 1 compounds did not produce this synergy, confirming that the pocket 1 specificity of NSC118208 is mechanistically non-redundant [1].
| Evidence Dimension | Synergistic CFTR correction (iodide efflux) upon co-treatment with pocket 2 correctors |
|---|---|
| Target Compound Data | NSC118208 (1 µM) + NSC407882 (0.1 µM): maximal synergistic iodide efflux; NSC118208 (1 µM) + NSC73100 (1 µM): maximal synergistic iodide efflux |
| Comparator Or Baseline | NSC407882 alone (EC50 7.7 µM, 95% CI 5.4–11.0 µM); NSC73100 alone (EC50 844 nM, 95% CI 0.6–1.2 µM); NSC130813 (pocket 1, EC50 1 µM, 95% CI 2.1–4.9 µM); no synergy observed between two pocket 1 or two pocket 2 compounds |
| Quantified Difference | Effect is more than additive (synergistic); maximal activity achieved at 1 µM NSC118208 + 0.1 µM NSC407882, far below the monotherapy EC50 > 100 µM for NSC118208 |
| Conditions | HeLa cells expressing ΔF508-CFTR; 24 h pre-treatment; cAMP-stimulated radiolabelled iodide (I⁻) efflux assay with 10 µM forskolin + 30 µM genistein stimulation |
Why This Matters
This pocket 1 selectivity makes NSC118208 an essential component of a dual-pocket corrector strategy, providing synergy that cannot be replicated by any pocket 2 corrector alone or by combining two pocket 2 compounds, directly impacting combinatorial drug discovery program design.
- [1] Odolczyk N, Fritsch J, Norez C, et al. Discovery of novel potent ΔF508-CFTR correctors that target the nucleotide binding domain. EMBO Molecular Medicine. 2013;5(10):1484–1501. Figure 1 (binding modes), Figure 3 (synergy data), Figure 2C (EC50 values). View Source
